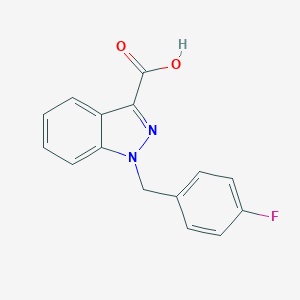

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Description

Chemical Structure and Properties

1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carboxylic acid (CAS: 50264-63-6) is a fluorinated indazole derivative with the molecular formula C₁₅H₁₁FN₂O₂ and a molecular weight of 270.26 g/mol . The compound features a 4-fluorobenzyl group at the N1 position of the indazole ring and a carboxylic acid moiety at the C3 position. Key physicochemical properties include:

- Density: 1.34 ± 0.1 g/cm³ (predicted)

- Melting Point: 194°C (in acetic acid)

- Boiling Point: 495.5 ± 30.0°C (predicted)

- pKa: 3.06 ± 0.10 (predicted) .

The fluorinated benzyl group may enhance metabolic stability and receptor binding compared to chlorinated or brominated analogs, as fluorine’s electronegativity and small atomic radius favor favorable pharmacokinetic interactions .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKPPEZAPRSYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198261 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50264-63-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKC3GC8LAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Alkylation of Methyl Indazole-3-Carboxylate

-

Reagents :

-

Methyl 1H-indazole-3-carboxylate

-

1-(Bromomethyl)-4-fluorobenzene

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF)

-

-

Conditions :

-

Dissolve methyl indazole-3-carboxylate in THF.

-

Add KOtBu (1.1 eq) at 0°C, stir for 1 hr.

-

Dropwise add 4-fluorobenzyl bromide (1.05 eq), reflux 48 hr.

-

-

Workup :

-

Extract with ethyl acetate, dry over MgSO₄, concentrate.

-

Purify via flash chromatography (hexane/EtOAc 80:20).

-

-

Hydrolysis to Carboxylic Acid ():

-

Treat methyl ester with 1M NaOH in MeOH/H₂O (1:1).

-

Acidify with HCl to pH 4, precipitate product.

-

Alkylation Using Polar Solvents and Alkaline Earth Metal Bases

Procedure ():

Adapted from patent methods for analogous indazole derivatives:

-

Reagents :

-

Indazole-3-carboxylic acid

-

4-Fluorobenzyl bromide

-

Calcium oxide (CaO)

-

1-Propanol

-

-

Conditions :

-

Suspend indazole-3-carboxylic acid in 1-propanol.

-

Add CaO (2 eq), reflux 2 hr to form dianion.

-

Add 4-fluorobenzyl bromide (2 eq), reflux 4 hr.

-

-

Workup :

-

Filter, concentrate, and acidify with H₂SO₄.

-

Recrystallize from ethanol/water.

-

Alternative Synthetic Routes

Nucleophilic Substitution with Preformed Indazole Salts

-

Generate indazole-3-carboxylate salt in situ:

-

Treat methyl indazole-3-carboxylate with NaH in DMF.

-

Add 4-fluorobenzyl bromide, stir at RT for 24 hr.

-

-

Advantages :

-

Shorter reaction time (24 hr vs 48 hr).

-

Higher regioselectivity for 1-substituted product.

-

Hydrolysis of Nitrile Precursors

Procedure ():

Rarely used but reported for related indazoles:

-

Synthesize 3-cyano-1-(4-fluorobenzyl)-1H-indazole via Pd-catalyzed cyanation.

-

Hydrolyze nitrile to carboxylic acid using H₂SO₄/H₂O (1:1) at 100°C.

Critical Analysis of Methods

Efficiency Comparison

| Method | Pros | Cons |

|---|---|---|

| Alkylation + Hydrolysis | High scalability, simple workup | Long reaction times (48–72 hr) |

| CaO-Mediated Alkylation | No anhydrous conditions needed | Requires recrystallization |

| DMF/NaH Alkylation | Faster, higher regioselectivity | DMF removal challenges |

Regioselectivity Control

-

1H vs 2H Isomers : Alkylation predominantly yields 1-substituted product (>95%) due to steric and electronic factors.

-

Purification : Flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes residual 2-substituted isomers.

Industrial-Scale Considerations

Chemical Reactions Analysis

AB-FUBINACA metabolite 4 undergoes various chemical reactions, primarily involving oxidation and hydrolysis. The major metabolic pathways include:

Terminal amide hydrolysis: This reaction involves the cleavage of the amide bond, resulting in the formation of carboxylic acid derivatives.

Acyl glucuronidation: This reaction involves the conjugation of the carboxylic acid group with glucuronic acid, forming glucuronides.

Common reagents and conditions used in these reactions include human liver microsomes, hepatocytes, and various cofactors such as NADPH . The major products formed from these reactions are AB-FUBINACA carboxylic acid, hydroxy AB-FUBINACA carboxylic acid, and dihydrodiol AB-FUBINACA .

Scientific Research Applications

Forensic Toxicology

1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid serves as an analytical reference standard in forensic toxicology. It is crucial for identifying and quantifying AB-FUBINACA intake in biological samples, aiding in the understanding of synthetic cannabinoid use and its implications on public health .

Drug Metabolism Studies

Research indicates that this compound undergoes various metabolic pathways, including:

- Terminal Amide Hydrolysis : Cleavage of the amide bond leading to carboxylic acid derivatives.

- Acyl Glucuronidation : Conjugation with glucuronic acid to form glucuronides.

These metabolic transformations are essential for understanding the pharmacokinetics and potential toxicity of synthetic cannabinoids .

Inhibition of MAPKAP Kinases

Indazole derivatives, including this compound, have been studied for their ability to inhibit MAPKAP kinases. These kinases are involved in inflammatory responses and cellular stress responses. Inhibition may provide therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases .

Anti-inflammatory Properties

Compounds similar to 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid have shown potential in reducing pro-inflammatory cytokines such as IL-1 and TNF-alpha. This suggests that they could mitigate inflammation in various experimental models .

Case Studies and Clinical Observations

While direct clinical data on this specific compound is limited, analogous compounds have been implicated in case studies related to synthetic cannabinoid use. Reports indicate that misuse can lead to acute health crises characterized by symptoms like agitation, psychosis, and cardiovascular issues . Understanding these effects is crucial for assessing the risks associated with synthetic cannabinoids.

Toxicokinetics

The toxicokinetics of synthetic cannabinoids indicate that human carboxylesterases (hCES) play a significant role in their pharmacokinetics. Studies have shown that the metabolic pathways involving hCES are critical for evaluating the risks associated with these compounds, highlighting the importance of understanding their metabolism for public health safety .

Mechanism of Action

The mechanism of action of AB-FUBINACA metabolite 4 involves its interaction with the cannabinoid type-1 receptor. As a metabolite of AB-FUBINACA, it is likely to exhibit reduced potency compared to the parent compound. The primary metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation, which result in the formation of less active metabolites . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, primarily involving the endocannabinoid system .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid, highlighting structural variations, biological activities, and toxicity profiles:

Key Research Findings

Impact of Halogen Substituents Chlorine vs. Fluorine: Chlorinated analogs (e.g., lonidamine) exhibit stronger antispermatogenic and antitumor effects but higher toxicity (e.g., oral LD₅₀ of 4 g/kg in rats) . Fluorine’s electronegativity may reduce toxicity while maintaining receptor affinity, as seen in synthetic cannabinoid derivatives like FUB-PB-22 and AB-FUBINACA, which share the 4-fluorobenzyl group . Positional Effects: 2,4-Dichloro substitution (lonidamine) enhances activity compared to monosubstituted analogs, likely due to improved hydrophobic interactions with target receptors .

Role of the Carboxylic Acid Group The carboxylic acid at C3 is critical for biological activity. Methyl ester derivatives (e.g., LONI2) are prodrugs hydrolyzed in vivo to active acids, suggesting that the free acid form is essential for therapeutic efficacy . In synthetic cannabinoids (e.g., FUB-AMB), the carboxylic acid is esterified or amidated to enhance blood-brain barrier penetration, indicating structural flexibility for CNS-targeted applications .

Toxicity and Safety Profiles

- Chlorinated derivatives (e.g., 1-(4-chlorobenzyl)-indazole-3-carboxylic acid) show significant toxicity (rat LD₅₀ = 4 g/kg), whereas fluorinated analogs may offer safer profiles due to reduced metabolic degradation into reactive intermediates .

- Lonidamine’s antispermatogenic activity is dose-dependent, with reversible effects at lower doses but irreversible testicular damage at higher doses .

Synthetic Utility

- The carboxylic acid group serves as a key intermediate for further derivatization. For example, 1H-indazole-3-carboxylic acid methyl ester is a precursor for coupling with amines or alcohols to generate amides or esters with varied pharmacological activities .

Data Tables

Table 1: Physicochemical Comparison

| Property | 1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carboxylic acid | Lonidamine | 1-(4-Chlorobenzyl)-1H-indazole-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 270.26 | 321.16 | 286.73 |

| Melting Point (°C) | 194 | 222 (decomposes) | Not reported |

| pKa | 3.06 | 2.87 (predicted) | 2.87 (predicted) |

| Bioactivity | Potential CNS modulation | Antitumor, antispermatogenic | Antispermatogenic |

Table 2: Toxicity Profiles

| Compound | Species | Route | LD₅₀/Effect | Reference |

|---|---|---|---|---|

| Lonidamine | Rat | Oral | 4 g/kg (lethal) | |

| 1-(4-Chlorobenzyl) | Rat | Oral | 4 g/kg (lethal) | |

| 1-(4-Fluorophenyl)methyl | Rat | Oral | Not reported (lower toxicity inferred) |

Biological Activity

1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carboxylic acid, with the chemical formula C₁₅H₁₁FN₂O₂ and CAS number 50264-63-6, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁FN₂O₂ |

| Molecular Weight | 270.26 g/mol |

| Storage Conditions | Ambient temperature |

| MDL Number | MFCD01719717 |

Research indicates that compounds in the indazole class, including 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid, may interact with various biological targets, primarily through modulation of kinase pathways. Specifically, they may act as inhibitors or modulators of MAPKAP kinases, which are involved in several cellular processes including inflammation and cell proliferation .

Inhibition of MAPKAP Kinases

Indazole derivatives have been studied for their ability to inhibit MAPKAP kinases. These kinases play a crucial role in inflammatory responses and cellular stress responses. The inhibition of these kinases may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of indazole derivatives. For instance, compounds similar to 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid have been shown to reduce the production of pro-inflammatory cytokines like IL-1 and TNF-alpha, thereby mitigating inflammation in various experimental models .

Case Studies and Clinical Observations

While direct clinical data on 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid is sparse, analogous compounds have been implicated in various case studies related to synthetic cannabinoid use. For example, synthetic cannabinoids often exhibit severe toxicity profiles and may lead to acute health crises when misused. Reports indicate that such compounds can cause rapid onset of symptoms including agitation, psychosis, and cardiovascular issues .

Toxicokinetics

The toxicokinetics of related synthetic cannabinoids suggest that metabolic pathways involving human carboxylesterases (hCES) play a significant role in their pharmacokinetics. Understanding these pathways is essential for assessing the risk associated with 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid usage .

Q & A

How can researchers optimize the synthetic pathway for 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid while minimizing trial-and-error approaches?

Answer:

Optimization can be achieved through statistical Design of Experiments (DoE) , which systematically evaluates variables (e.g., temperature, catalyst loading, reaction time) to identify critical parameters. For example:

- Factorial designs (e.g., 2^k factorial) screen multiple variables efficiently .

- Response Surface Methodology (RSM) refines conditions to maximize yield or purity .

Recent advances in computational reaction path searching (e.g., quantum chemical calculations) can predict viable intermediates and transition states, narrowing experimental conditions . Combining computational insights with DoE reduces resource consumption by 30–50% compared to traditional methods .

What advanced analytical techniques are recommended for resolving structural ambiguities or impurities in synthesized batches of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula accuracy.

- Multidimensional NMR (e.g., 2D COSY, NOESY) resolves stereochemical ambiguities and detects minor impurities (<1%) .

- X-ray Crystallography provides definitive structural validation, as demonstrated in related indazole derivatives .

For trace impurities, HPLC-MS with ion mobility separation enhances peak resolution. Note that commercial vendors often lack analytical validation, necessitating in-house protocols .

How can computational modeling improve the understanding of this compound’s reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to explain regioselectivity in derivatization reactions .

- Molecular Dynamics (MD) Simulations model ligand-receptor binding kinetics, aiding in structure-activity relationship (SAR) studies .

- Machine Learning (ML) algorithms trained on reaction databases (e.g., USPTO) suggest novel synthetic routes or bioactivity profiles .

What methodologies address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Interlaboratory Studies : Standardize protocols (e.g., OECD guidelines) for solubility assays (shake-flask vs. HPLC) to reduce variability .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways and stabilize formulations .

- Dynamic Light Scattering (DLS) monitors aggregation in solution, which may skew solubility data .

How can researchers integrate green chemistry principles into the synthesis of this compound?

Answer:

- Solvent Selection : Replace high-boiling solvents (DMF, DMSO) with bio-based alternatives (e.g., cyclopentyl methyl ether) using solvent sustainability guides .

- Catalysis : Employ heterogeneous catalysts (e.g., immobilized palladium) to reduce metal leaching and enable recycling .

- Waste Minimization : Use flow chemistry to improve atom economy and reduce hazardous byproducts .

What strategies are effective for scaling up synthesis from milligram to gram scale without compromising purity?

Answer:

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., FTIR, Raman) for real-time monitoring of reaction progression .

- Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) to ensure robustness during scale-up .

- Crystallization Engineering : Control nucleation kinetics via anti-solvent addition to maintain crystal purity .

How should researchers design experiments to explore structure-activity relationships (SAR) for this compound’s potential therapeutic applications?

Answer:

- Fragment-Based Drug Design (FBDD) : Synthesize analogs with systematic substitutions (e.g., fluorophenyl to chlorophenyl) and test against target proteins .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

- CRISPR-Cas9 Screening : Validate target engagement in cellular models to prioritize analogs .

What are the best practices for validating the reproducibility of synthetic or analytical data for this compound?

Answer:

- Open Science Frameworks : Share raw data (spectra, chromatograms) via repositories like Zenodo for peer validation .

- Blinded Replication : Collaborate with independent labs to repeat key experiments .

- Standard Reference Materials (SRMs) : Use certified analogs (e.g., NIST-traceable indazole derivatives) to calibrate instruments .

How can machine learning enhance the discovery of novel derivatives or applications for this compound?

Answer:

- Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL data to propose synthetically accessible derivatives .

- Predictive QSAR Models : Use Random Forest or Graph Neural Networks (GNNs) to forecast bioactivity or toxicity .

- Reaction Prediction Tools : Leverage platforms like IBM RXN for retrosynthetic planning .

What safety protocols are critical when handling hazardous intermediates during synthesis?

Answer:

- Hazard Assessment : Use tools like CAMEO Chemicals to predict reactivity risks (e.g., fluorophenyl intermediates’ thermal instability) .

- Engineering Controls : Perform reactions in sealed reactors with scrubbers for volatile byproducts (e.g., HF) .

- Emergency Preparedness : Train personnel using VR simulations for spill containment and first aid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.